![molecular formula C14H13ClO2 B3059780 4-(2-Chloro-4-ethoxyphenyl)phenol CAS No. 1261910-60-4](/img/structure/B3059780.png)
4-(2-Chloro-4-ethoxyphenyl)phenol
Overview
Description
4-(2-Chloro-4-ethoxyphenyl)phenol is a chemical compound with the molecular formula C14H13ClO2 and a molecular weight of 248.71 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a one-pot synthesis of tetra-substituted imidazole, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL), was achieved by the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine .Molecular Structure Analysis
The InChI code for 4-(2-Chloro-4-ethoxyphenyl)phenol is 1S/C14H13ClO2/c1-2-17-12-7-8-13 (14 (15)9-12)10-3-5-11 (16)6-4-10/h3-9,16H,2H2,1H3 .Chemical Reactions Analysis
Phenols, which 4-(2-Chloro-4-ethoxyphenyl)phenol is a type of, are known to be very reactive towards electrophilic aromatic substitution . They can also undergo oxidation to yield a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis
4-(2-Chloro-4-ethoxyphenyl)phenol has a molecular weight of 248.71 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Structural Analysis
The structural analysis of similar compounds, such as 4-Chloro-2-[(E)-2-(4-methoxyphenyl)ethyliminomethyl]phenol, reveals insights into molecular geometry and interactions. In this compound, the chloro-ethoxyphenyl portions show a significant planar structure, influencing the compound's physical and chemical properties (Yaeghoobi, Rahman, & Ng, 2009).
Reactivity with Other Compounds
Research on the reactivity of related compounds, such as 4-[(4-ethoxyphenyl)imino]-2,5-cyclohexadien-1-one, with other chemicals like N-acetylcysteine, highlights the potential for complex reactions and product formation. This understanding is crucial for applications in synthetic chemistry and drug development (Lindqvist, Kenne, & Lindeke, 1991).
Antioxidant Activities
Studies on phenolic acids, which share structural similarities with 4-(2-Chloro-4-ethoxyphenyl)phenol, show that methoxyl and phenolic hydroxyl groups enhance antioxidant activities. This information is valuable for developing antioxidants and understanding their mechanisms (Chen et al., 2020).
Endocrine Disruption Potential
Research on phenols in plastics, including compounds like 4-(2-Chloro-4-ethoxyphenyl)phenol, assesses their effects on endocrine systems. These studies are vital for evaluating environmental and health risks associated with synthetic materials (Krüger, Long, & Bonefeld-Jørgensen, 2008).
Synthesis and Molecular Docking
Investigations into the synthesis of related phenolic compounds and their molecular docking provide insights into drug design and development. This research contributes to understanding how these compounds interact with biological systems (Viji et al., 2020).
Multigram-Scale Synthesis
Efficient synthesis methods for similar compounds, such as 4-(2-chloroethoxy)phenol, are crucial for large-scale production. These methods are significant for industrial applications and commercial production of related compounds (Zinin et al., 2017).
Biodegradation Studies
Research on the biodegradation of similar compounds, like Bisphenol A, by specific enzymes in non-aqueous media, provides valuable insights for environmental remediation and understanding the fate of these compounds in nature (Chhaya & Gupte, 2013).
Mechanism of Action
While the specific mechanism of action for 4-(2-Chloro-4-ethoxyphenyl)phenol is not provided, phenol, a related compound, is known to be a potent proteolytic agent. In high concentrations, when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .
Safety and Hazards
properties
IUPAC Name |
4-(2-chloro-4-ethoxyphenyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c1-2-17-12-7-8-13(14(15)9-12)10-3-5-11(16)6-4-10/h3-9,16H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKIOAYESUDKNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC=C(C=C2)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683599 | |
Record name | 2'-Chloro-4'-ethoxy[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00683599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-4-ethoxyphenyl)phenol | |
CAS RN |
1261910-60-4 | |
Record name | 2'-Chloro-4'-ethoxy[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00683599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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